REACTION_CXSMILES
|
[CH2:1]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:5][CH2:4][CH:3]([OH:18])[CH2:2]1.[N:19]1([C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]=2[N:23]([CH3:24])[C:21]1=[O:22])[CH3:20]>C1(C)C=CC=CC=1>[CH3:24][N:23]1[C:21](=[O:22])[N:19]([CH3:20])[C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]1=2.[CH2:5]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:1][CH2:2][CH:3]([OH:18])[CH2:4]1 |f:3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a clear solution
|
Type
|
TEMPERATURE
|
Details
|
heated at 75 to 80° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 75-80° C. during 2-3 minutes
|
Duration
|
2.5 (± 0.5) min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 100-105° C. for 25-30 minutes
|
Duration
|
27.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The separated solid product was filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:5][CH2:4][CH:3]([OH:18])[CH2:2]1.[N:19]1([C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]=2[N:23]([CH3:24])[C:21]1=[O:22])[CH3:20]>C1(C)C=CC=CC=1>[CH3:24][N:23]1[C:21](=[O:22])[N:19]([CH3:20])[C:30](=[O:31])[C:29]2[N:28]([CH2:32][C:33]([OH:35])=[O:34])[CH:27]=[N:26][C:25]1=2.[CH2:5]1[CH:6]([NH:7][CH2:8][C:9]2[C:14]([NH2:15])=[C:13]([Br:16])[CH:12]=[C:11]([Br:17])[CH:10]=2)[CH2:1][CH2:2][CH:3]([OH:18])[CH2:4]1 |f:3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a clear solution
|
Type
|
TEMPERATURE
|
Details
|
heated at 75 to 80° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 75-80° C. during 2-3 minutes
|
Duration
|
2.5 (± 0.5) min
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 100-105° C. for 25-30 minutes
|
Duration
|
27.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The separated solid product was filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=CC(=CC(=C2N)Br)Br)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |